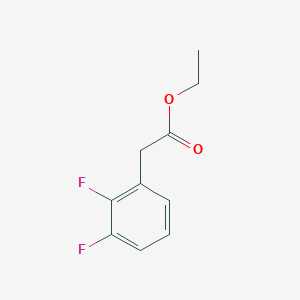

Ethyl 2-(2,3-difluorophenyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2,3-difluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-2-14-9(13)6-7-4-3-5-8(11)10(7)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELUGFHHDHSVPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbonylation of 2,3-Difluorobenzyl Chloride

As detailed in Patent CN101486638A , 2,3-difluorobenzyl chloride reacts with carbon monoxide under catalytic conditions to form the acetic acid derivative. Optimal parameters include:

-

Catalyst : Cobalt tetracarbonyl sodium (0.015 mol ratio)

-

Solvent : Methanol (2x mass of benzyl chloride)

-

Temperature : 30–40°C

The reaction proceeds via a nucleophilic acyl substitution mechanism, where CO inserts into the C–Cl bond. Excess sodium hydroxide ensures deprotonation, facilitating intermediate stabilization.

Lithiation-Oxalate Route

Patent CN101550080A describes lithiation of 1,2-difluorobenzene with n-butyllithium at -65°C to -78°C, followed by reaction with diethyl oxalate. Hydrolysis and reduction yield the acetic acid:

Esterification Process

The acid is esterified with ethanol using sulfuric acid as a catalyst:

-

Conditions : Reflux at 78°C for 6–8 hours

-

Yield : ~95% (theoretical, assuming quantitative conversion).

Direct Alkylation Using Malonate Derivatives

This method adapts strategies from Patent CN102249922A , originally developed for tetrafluorinated analogs. Potassium ethyl malonate reacts with 2,3-difluorobenzoyl chloride under mild conditions:

Reaction Parameters

-

Base : Triethylamine (3.5 mol ratio)

-

Catalyst : Magnesium chloride (1.68 mol ratio)

-

Solvent : Dichloromethane (8x mass of malonate)

-

Temperature : 25°C

The magnesium chloride coordinates with the carbonyl oxygen, enhancing electrophilicity of the benzoyl chloride.

Carbonylation of 2,3-Difluorobenzyl Halides

A one-pot carbonylation-esterification method avoids isolating the intermediate acid:

Integrated Process

-

Step 1 : 2,3-Difluorobenzyl chloride reacts with CO in methanol at 40°C using cobalt tetracarbonyl sodium.

-

Step 2 : In-situ esterification with ethanol and HCl.

Lithiation-Based Synthesis

Reaction Sequence

-

Lithiation : 1,2-Difluorobenzene → 1,2-Difluorobenzyllithium (-70°C, THF).

-

Oxalate Quenching : Reaction with diethyl oxalate forms 2,3-difluoroacetophenone ester.

-

Reduction : Sodium borohydride reduces the ketone to the alcohol.

-

Oxidation and Esterification : TEMPO oxidation to acid, followed by ethanol esterification.

Comparative Analysis and Optimization Strategies

| Method | Temperature Range (°C) | Catalyst | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| Carbonylation | 30–40 | Co(CO)₄Na | Methanol | 89.6 | |

| Lithiation-Oxalate | -70 | n-BuLi | THF | 90.8 | |

| Direct Alkylation | 25 | MgCl₂/Triethylamine | DCM | 82 |

Key Observations :

-

Carbonylation offers high yields but requires handling toxic CO gas.

-

Lithiation achieves superior yields but demands cryogenic equipment.

-

Direct alkylation balances simplicity and efficiency, though yields are marginally lower.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-difluorophenyl)acetate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-(2,3-difluorophenyl)acetic acid.

Reduction: 2-(2,3-difluorophenyl)ethanol.

Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Reactivity and Synthetic Pathways

Ethyl 2-(2,3-difluorophenyl)acetate is utilized in the synthesis of complex organic compounds. Its ability to participate in various reaction types, including nucleophilic substitutions and condensation reactions, makes it a versatile building block in organic synthesis.

- Knoevenagel Condensation : This reaction involves the condensation of ethyl acetate with aldehydes, facilitated by basic catalysts. It is essential for synthesizing various substituted derivatives that can be further modified for specific applications in pharmaceuticals and agrochemicals.

- Multicomponent Reactions (MCR) : this compound can act as a reactant in MCRs, leading to the formation of complex molecular architectures with diverse functionalities. These reactions are particularly valuable for creating libraries of compounds for drug discovery.

Pharmaceutical Applications

Biological Activity

Research indicates that compounds related to this compound exhibit various biological activities. The difluorophenyl group may enhance binding affinity to biological targets, making these compounds promising candidates for drug development.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, similar compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving key signaling pathways such as EGFR/PI3K/AKT .

- Antimicrobial Properties : There is potential for this compound to exhibit antimicrobial effects. Compounds with similar structures have shown activity against various bacterial strains, suggesting that further exploration could yield valuable antimicrobial agents.

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices can modify the physical properties of materials. Its difluoro substitution can enhance thermal stability and mechanical strength, making it useful in the development of advanced materials for industrial applications.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism by which ethyl 2-(2,3-difluorophenyl)acetate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Substitution Patterns and Molecular Formulas

The table below highlights key structural analogs of Ethyl 2-(2,3-difluorophenyl)acetate, emphasizing differences in substitution patterns and molecular properties:

Physicochemical Properties

- Polarity : The methoxy-substituted analog (C11H12F2O3) exhibits higher polarity due to the electron-donating OCH3 group, increasing water solubility compared to the parent compound .

- Lipophilicity : Halogenated derivatives (e.g., 3-Cl or 3-Br) show increased logP values, enhancing membrane permeability .

- Thermal Stability : Difluoroacetate derivatives (e.g., ) may exhibit lower melting points due to reduced crystallinity from bulky substituents .

Biological Activity

Ethyl 2-(2,3-difluorophenyl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₉F₂O₂

- Molecular Weight : Approximately 224.19 g/mol

The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Anticancer Activity

- Mechanism of Action : this compound has been studied for its effects on non-small cell lung cancer (NSCLC). It was found to inhibit cellular proliferation, migration, and invasion through the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway. This pathway is crucial for tumor growth and survival .

- In Vitro Studies : In vitro experiments demonstrated that the compound induces cell cycle arrest and apoptosis in NSCLC cell lines. The IC50 values for cell viability were reported to be significantly lower than those of standard chemotherapeutics .

- In Vivo Studies : Xenograft models in nude mice showed that treatment with this compound resulted in a marked reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A study on related compounds highlighted that:

- Substituents at the para position should be small to maintain activity.

- Hydrophilic groups at specific positions enhance potency while bulky groups lead to decreased activity .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of NSCLC growth | |

| Enzyme Inhibition | Potential inhibition of carboxylesterases | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: NSCLC Treatment

A recent study focused on the application of this compound in treating NSCLC. The results indicated a significant decrease in tumor proliferation rates when compared with untreated controls. The study utilized both in vitro cell line assays and in vivo xenograft models to validate findings .

Case Study 2: Enzyme Interaction

Another investigation explored the interaction between this compound and human carboxylesterase enzymes. The compound demonstrated promising binding affinities, suggesting potential applications in drug metabolism studies .

Q & A

Q. What are the key synthetic routes for Ethyl 2-(2,3-difluorophenyl)acetate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves two steps:

Preparation of 2-(2,3-difluorophenyl)acetic acid : React 2,3-difluorobenzoic acid with difluoroacetic anhydride under alkaline conditions to form the intermediate acid .

Esterification : Treat the acid with ethanol and an acid catalyst (e.g., HCl or H₂SO₄) under reflux to form the ester. Catalyst choice and reflux duration (4–6 hours) significantly impact yield .

Critical Conditions :

- Use anhydrous ethanol to avoid hydrolysis.

- Monitor reaction progress via TLC or HPLC to ensure complete conversion .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- 1H/13C NMR : Confirm substitution patterns on the aromatic ring and ester group integrity. For example, the ethyl group shows a triplet (~1.2 ppm) and quartet (~4.1 ppm) .

- X-ray Crystallography : Resolve crystal packing and molecular conformation, particularly for chiral intermediates .

- HPLC-MS : Verify purity and molecular weight (e.g., calculated m/z 230.2 [M+H]+) .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid vapor inhalation.

- Storage : Keep in sealed containers away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

- Comparative SAR Studies : Systematically vary substituents (e.g., Cl vs. F at 2,3-positions) and assess activity against targets like kinases or GPCRs .

- Docking Simulations : Use software (e.g., AutoDock) to model interactions with biological targets, identifying critical binding motifs .

- Meta-Analysis : Cross-reference PubChem and patent data to validate trends in cytotoxicity or enzyme inhibition .

Q. What experimental designs are recommended for evaluating the compound’s potential anticancer activity?

- In Vitro Assays :

- MTT/Proliferation Assays : Test efficacy against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Apoptosis Markers : Measure caspase-3/7 activation via fluorescence-based kits.

- Mechanistic Studies :

- Western Blotting : Assess phosphorylation of oncogenic pathways (e.g., ERK, AKT) .

- ROS Detection : Use DCFH-DA dye to evaluate oxidative stress induction .

Q. How can reaction mechanisms for esterification or substitution be validated experimentally?

- Isotopic Labeling : Introduce ¹⁸O in ethanol to track ester bond formation via mass spectrometry .

- Kinetic Studies : Vary catalyst concentrations (H₂SO₄ vs. HCl) to determine rate laws and activation energy .

- DFT Calculations : Model transition states for acid-catalyzed esterification to identify rate-limiting steps .

Q. What strategies address low yields in large-scale synthesis?

- Flow Chemistry : Optimize continuous esterification in microreactors to enhance mixing and heat transfer .

- Catalyst Screening : Test ionic liquids (e.g., [BMIM][HSO₄]) for improved recyclability and efficiency .

- Purification : Use fractional distillation or preparative HPLC to isolate high-purity product .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.